molecular formula C39H43NO13 B13846246 N-Formyl 10-Oxo Docetaxel

N-Formyl 10-Oxo Docetaxel

カタログ番号: B13846246
分子量: 733.8 g/mol
InChIキー: ZTVQUNHGDZUXSD-CDPBSZNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Formyl 10-Oxo Docetaxel is a semi-synthetic taxane derivative structurally related to docetaxel, a widely used chemotherapeutic agent. This compound features a 10-oxo group and an N-formyl modification on the docetaxel backbone, which enhances its cytotoxicity and metabolic stability. The N-formyl group at the aminosalicylic acid moiety is critical for maintaining cytotoxicity; removal of this group significantly reduces activity .

特性

分子式

C39H43NO13

分子量

733.8 g/mol

IUPAC名

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C39H43NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28,30-31,33,43,45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,30+,31-,33-,37+,38-,39+/m0/s1

InChIキー

ZTVQUNHGDZUXSD-CDPBSZNOSA-N

異性体SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C

正規SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl 10-Oxo Docetaxel involves the N-formylation of Docetaxel. This process typically includes the use of formylating agents such as formic acid or formic acid derivatives in the presence of catalysts. The reaction is conducted under controlled conditions to ensure the selective formation of the N-formyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of Docetaxel to this compound .

化学反応の分析

Types of Reactions

N-Formyl 10-Oxo Docetaxel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

科学的研究の応用

N-Formyl 10-Oxo Docetaxel has several scientific research applications, including:

作用機序

N-Formyl 10-Oxo Docetaxel exerts its effects by interfering with the normal function of microtubule growth. It binds to microtubules and hyper-stabilizes their structure, preventing their depolymerization. This action disrupts the cell’s ability to use its cytoskeleton, leading to cell cycle arrest and apoptosis . The compound targets microtubules and pathways involved in cell division, making it effective in inhibiting cancer cell proliferation .

類似化合物との比較

Structural Modifications and Cytotoxicity

The N-formyl group and 10-oxo modification distinguish this compound from other taxanes. Key comparisons include:

Compound Structural Features Cytotoxicity (In Vitro) Key Findings
N-Formyl 10-Oxo Docetaxel 10-oxo group, N-formyl on aminosalicylic acid moiety Not explicitly reported Retains cytotoxicity due to N-formyl group; critical for binding efficiency .
Docetaxel 10-acetyl group, tert-butyl carbamate IC₅₀: 4–20 nM (varies by cell line) Parent compound; widely used for breast, prostate, and NSCLC cancers .
10-Oxo Docetaxel 10-oxo group, no N-formyl Not explicitly reported Intermediate in docetaxel synthesis; lower stability than N-formyl derivative .
Compound 7 (from ) Hydroxyl group at C-1 position 1.2–13× higher activity than 3/4 Hydroxyl at C-1 enhances anti-cancer activity compared to oxidized forms .
Xanthocillin Analog 23 (from ) N,N′-di-formamide structure MIC: 0.65–1.12 µM (NCI-60 screen) Strong cytotoxic effects attributed to formamide groups .
  • Mechanistic Insights :
    • The N-formyl group in this compound stabilizes interactions with tubulin, promoting microtubule assembly inhibition, a hallmark of taxane activity .
    • In contrast, 10-Oxo Docetaxel lacks the N-formyl group, reducing its binding affinity and metabolic resistance .

Research Findings and Clinical Relevance

Preclinical Data

  • In Vitro Activity: Compound 7 (hydroxyl at C-1) shows 1.2–13-fold higher cytotoxicity than oxidized analogs, highlighting the role of substituent positioning .
  • In Silico Studies :
    • N-formyl modifications in bisoprolol derivatives demonstrate stable protein-ligand interactions, supporting the broader applicability of N-formyl groups in drug design .

Challenges and Limitations

  • Toxicity : Substrate inhibition observed in MccB enzymes suggests that excessive N-formyl peptide accumulation may cause cytotoxicity, requiring dose optimization .
  • Synthetic Complexity : High-purity synthesis of this compound demands advanced chromatographic techniques (e.g., UPLC) to control impurities like 10-deacetyl baccatin and 6-oxodocetaxel .

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of N-Formyl 10-Oxo Docetaxel in experimental settings?

Methodological Answer:
To validate the structural integrity of this compound, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for resolving the N-formyl modification at the 10-Oxo position, as this group alters electron distribution and coupling patterns in the taxane core . For traceability, cross-reference pharmacopeial standards (e.g., USP/EP) during method validation to ensure regulatory compliance .

Basic: How can researchers establish baseline pharmacokinetic (PK) parameters for this compound in preclinical models?

Methodological Answer:
Baseline PK studies should utilize radiolabeled 14^{14}C-N-Formyl 10-Oxo Docetaxel in rodent models to track absorption, distribution, metabolism, and excretion (ADME). Employ liquid scintillation counting (LSC) for quantitative analysis of plasma and tissue samples. To distinguish the metabolite profile from parent Docetaxel, pair this with LC-MS/MS to identify specific fragmentation patterns unique to the N-formyl modification . Ensure dose linearity studies are performed to validate first-order kinetics.

Advanced: What experimental designs are optimal for assessing the role of the N-formyl group in enhancing bacterial membrane vesicle (MV) interactions?

Methodological Answer:
To investigate this compound’s interaction with bacterial MVs, use transmission electron microscopy (TEM) to visualize vesicle morphology and surface plasmon resonance (SPR) to quantify binding affinity to FPR1 receptors, which recognize N-formyl motifs . Pair this with neutrophil chemotaxis assays to evaluate immune activation, as FPR1 agonists like mitochondrial N-formyl peptides induce inflammatory responses . Include controls with desformyl analogs to isolate the N-formyl moiety’s contribution .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:
Discrepancies often arise due to metabolic instability or off-target effects. Implement physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and identify metabolic hotspots (e.g., cytochrome P450 interactions). Validate findings using hepatic microsome assays and cryopreserved hepatocytes to assess metabolic clearance pathways. For translational relevance, use orthotopic tumor models to mimic human pharmacokinetics and tumor microenvironment interactions .

Advanced: What strategies mitigate substrate inhibition observed in enzymatic assays involving this compound?

Methodological Answer:
Substrate inhibition, as seen in MccB enzyme systems , can be addressed by:

  • Titration experiments to identify optimal substrate concentrations below inhibitory thresholds.
  • Competitive binding assays using non-hydrolyzable analogs (e.g., adenylated peptides) to displace inhibitory substrates.
  • Structural studies (X-ray crystallography or cryo-EM) to map binding pockets and engineer mutations that reduce inhibitory interactions .

Basic: What quality control (QC) protocols ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:
Adopt a Quality by Design (QbD) framework:

  • Monitor critical synthesis parameters (e.g., formylation reaction pH, temperature) using process analytical technology (PAT) .
  • Validate purity (>98%) via HPLC-UV/ELSD and confirm stereochemical fidelity with circular dichroism (CD) spectroscopy.
  • Establish stability-indicating methods (e.g., forced degradation studies under acidic/oxidative conditions) to detect degradants .

Advanced: How does the N-formyl modification influence the blood-brain barrier (BBB) permeability of 10-Oxo Docetaxel?

Methodological Answer:
Design in vitro BBB models using primary endothelial cells co-cultured with astrocytes. Apply transwell assays with 14^{14}C-labeled this compound to measure permeability coefficients. Compare results to unmodified Docetaxel and use LC-MS to quantify intracellular accumulation. For mechanistic insights, perform knockdown studies of FPR1 receptors, which mediate N-formyl peptide transport .

Advanced: What computational approaches predict off-target interactions of this compound with human kinases?

Methodological Answer:
Use molecular docking simulations (e.g., AutoDock Vina) to screen against kinase crystal structures (e.g., MET, Chk1). Validate predictions with kinase profiling assays (e.g., KinomeScan) at physiological ATP concentrations. Prioritize kinases with binding affinities <100 nM for functional validation using cell-based proliferation assays .

Basic: What in vitro cytotoxicity assays are suitable for evaluating this compound against taxane-resistant cell lines?

Methodological Answer:
Employ sulforhodamine B (SRB) assays or ATP-based viability assays (e.g., CellTiter-Glo) in panels of paclitaxel/docetaxel-resistant lines (e.g., MCF-7/TxR). Include β-tubulin polymerization assays to confirm microtubule stabilization, a hallmark of taxane activity. Use synergy analysis (e.g., Chou-Talalay method) when testing combination therapies .

Advanced: How can researchers address the instability of this compound in aqueous buffers during long-term studies?

Methodological Answer:
Optimize formulation using lyophilization with cryoprotectants (e.g., trehalose) or nanoparticle encapsulation (e.g., PLGA polymers) to enhance shelf life. Conduct accelerated stability studies (ICH Q1A guidelines) under varied pH/temperature conditions. Monitor degradation via UPLC-MS and identify stabilizers (e.g., antioxidants like ascorbate) through factorial design experiments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。